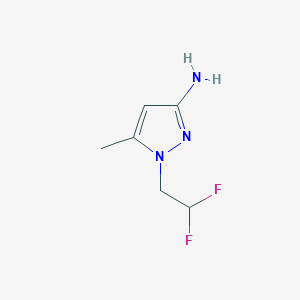

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine

CAS No.: 1006486-89-0

Cat. No.: VC7901786

Molecular Formula: C6H9F2N3

Molecular Weight: 161.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006486-89-0 |

|---|---|

| Molecular Formula | C6H9F2N3 |

| Molecular Weight | 161.15 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C6H9F2N3/c1-4-2-6(9)10-11(4)3-5(7)8/h2,5H,3H2,1H3,(H2,9,10) |

| Standard InChI Key | LLXBIIRIFIDKLB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC(F)F)N |

| Canonical SMILES | CC1=CC(=NN1CC(F)F)N |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at positions 1 and 5. The 2,2-difluoroethyl group (-CH₂CF₂H) at position 1 introduces significant electronegativity and lipophilicity, while the methyl group at position 5 contributes steric bulk and modulates electronic effects. The amine group at position 3 enhances hydrogen-bonding potential, critical for intermolecular interactions .

The canonical SMILES notation CC1=CC(=NN1CC(F)F)N delineates the connectivity, and the InChI key LLXBIIRIFIDKLB-UHFFFAOYSA-N provides a unique structural identifier . X-ray crystallography or computational modeling (e.g., density functional theory) could further elucidate its three-dimensional conformation, particularly the dihedral angles between the pyrazole ring and substituents.

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉F₂N₃ | |

| Molecular Weight | 161.15 g/mol | |

| CAS Number | 1006486-89-0 | |

| IUPAC Name | 1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine | |

| SMILES | CC1=CC(=NN1CC(F)F)N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:

-

¹H NMR: A triplet for the -CF₂H protons (δ ~5.5–6.5 ppm, J ~50–60 Hz), a singlet for the methyl group (δ ~2.3 ppm), and broad signals for the amine protons.

-

¹⁹F NMR: A doublet of triplets for the -CF₂H group (δ ~-120 to -125 ppm).

Mass spectrometry (MS) would show a molecular ion peak at m/z 161.1, with fragmentation patterns indicative of the difluoroethyl and methyl groups .

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce in public literature, analogous pyrazole syntheses suggest a multi-step approach:

-

Pyrazole Ring Formation: Condensation of a 1,3-diketone (e.g., acetylacetone) with hydrazine derivatives under acidic or basic conditions.

-

N-Alkylation: Introduction of the 2,2-difluoroethyl group via reaction with 2,2-difluoroethyl iodide or bromide in the presence of a base (e.g., K₂CO₃).

-

Functionalization: Selective methylation at position 5 using methylating agents (e.g., methyl triflate) and subsequent amination at position 3 via nucleophilic substitution or reductive amination .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| N-Alkylation | 2,2-Difluoroethyl bromide, DMF, 80°C | Phase-transfer catalysts, microwave irradiation |

| Methylation | Methyl iodide, NaH, THF, 0°C → RT | Slow addition to minimize side reactions |

Purification and Analysis

Chromatographic techniques (e.g., silica gel column chromatography, HPLC) are critical for isolating the pure compound. Purity assessments via HPLC-MS or GC-MS ensure compliance with pharmaceutical standards .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at ~1.2–1.5, reflecting moderate lipophilicity due to fluorine’s polar hydrophobicity. It exhibits limited solubility in water (<1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) .

Stability Profile

-

Thermal Stability: Decomposes above 200°C, as typical for organic amines.

-

Photostability: Fluorine substituents reduce susceptibility to UV-induced degradation compared to non-fluorinated analogs.

Biological Activity and Applications

Agrochemistry and Materials Science

-

Herbicide Development: Fluorinated pyrazoles disrupt plant auxin transport.

-

Ligands in Catalysis: As chelating agents in transition metal catalysts for cross-coupling reactions .

Recent Advances and Future Directions

Structural Optimization Studies

Recent work explores replacing the methyl group with bulkier substituents (e.g., cyclopropyl) to enhance target selectivity. Computational docking studies predict improved binding to bacterial FabI with minor structural tweaks.

Green Synthesis Initiatives

Efforts to minimize hazardous reagents include using ionic liquids as solvents and biocatalytic methods for N-alkylation steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume